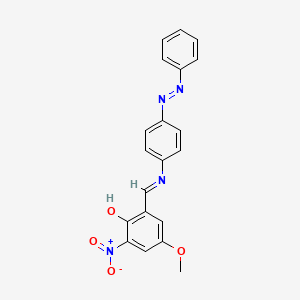
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is a unique organosulfur compound with the molecular formula C4H5Br2ClO2S It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide typically involves the bromination and chlorination of tetrahydrothiophene, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove halogen atoms or reduce the dioxide group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions may involve nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield tetrahydrothiophene derivatives, while substitution can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets through halogen bonding and sulfur interactions. These interactions can influence various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 3,4-dibromo-, 1,1-dioxide: Lacks the chlorine atom but shares similar properties.
2-bromo-tetrahydro-thiophene-1,1-dioxide: Contains a single bromine atom and is structurally related.
3,4-Ethylenedioxy-substituted bithiophene- alt -thiophene- S,S -dioxide: Features ethylenedioxy substitution, providing different electronic properties.
Uniqueness
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
119885-07-3 |
|---|---|
Molecular Formula |
C4H5Br2ClO2S |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
3,4-dibromo-3-chlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Br2ClO2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
InChI Key |
BPTGGFRVUKNIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
![11-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11965603.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965608.png)

![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)
![3-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965674.png)

![3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965678.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)

![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)
